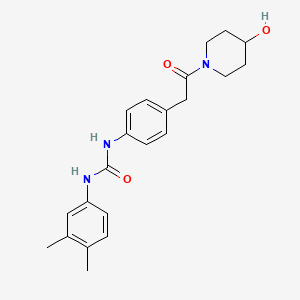

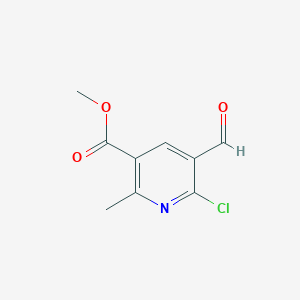

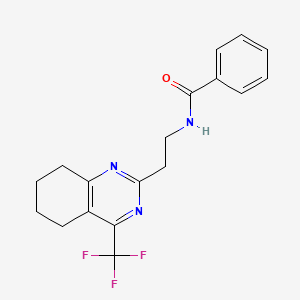

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone, also known as 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol, is an organic compound belonging to the class of ketones. It is used in a variety of scientific research applications, and is known for its unique chemical and biochemical properties. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The 2H-pyran ring system is a common structural motif in many natural products and is a key intermediate in the construction of complex molecular architectures . The presence of the dimethyltetrahydro-2H-pyran moiety in the compound can facilitate the synthesis of diverse heterocyclic compounds, which are crucial in drug development and materials science.

Valence Isomerism Studies

2H-pyrans exhibit valence isomerism, transitioning between closed-ring structures and open-chain forms . This compound can serve as a model to study the physicochemical factors affecting this isomerism, which is fundamental for understanding reactivity and stability in organic chemistry.

Sequential Diels-Alder/Retro-Diels-Alder Reactions

The 2,2-dimethyl-2H-pyran unit within the compound can act as an electron-rich diene in sequential Diels-Alder/retro-Diels-Alder reactions . This process is valuable for constructing aromatic platforms and can be applied in the synthesis of complex organic molecules.

Development of Bioorthogonal Chemistry Tools

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The stability and reactivity of the 2,2-dimethyl-2H-pyran unit make it a potential candidate for developing new bioorthogonal ligation tools .

Organic Synthesis and Functional Diversity

The compound’s structure allows for the introduction of functional diversity, which is a significant challenge in organic synthesis . It can be used to generate a variety of functionalized molecules, aiding in the discovery of new reactions and pathways.

Propriétés

IUPAC Name |

(2,2-dimethyloxan-4-yl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-11-5-4-6-12(9-11)14(16)13-7-8-17-15(2,3)10-13/h4-6,9,13H,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDRTCQFDIFIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCOC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)

![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)

![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)